molecular formula C11H10BrNO B12969715 7-Bromo-2-methoxy-8-methylquinoline

7-Bromo-2-methoxy-8-methylquinoline

Cat. No.: B12969715
M. Wt: 252.11 g/mol
InChI Key: RRTYHENFOZNWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methoxy-8-methylquinoline is a high-purity chemical intermediate designed for research and development applications in medicinal and organic chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. This compound is specifically engineered for use in cross-coupling reactions, where the bromine atom serves as a handle for further functionalization via metal-catalyzed methods such as Suzuki, Negishi, or Buchwald-Hartwig reactions. The methoxy group at the 2-position can influence the electronic properties of the ring system and may also be utilized for further demethylation or modification. Researchers can employ this building block in the synthesis of complex molecules for screening as potential therapeutic agents. It is also a valuable precursor in materials science for the construction of organic ligands or functionalized heterocyclic systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

7-bromo-2-methoxy-8-methylquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-9(12)5-3-8-4-6-10(14-2)13-11(7)8/h3-6H,1-2H3

InChI Key

RRTYHENFOZNWFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)OC)Br

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromo-2-methoxy-8-methylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxy-8-methylquinoline using bromine or a brominating agent under controlled conditions. Another approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from a precursor compound with an appropriate nucleophile is carried out .

Chemical Reactions Analysis

7-Bromo-2-methoxy-8-methylquinoline undergoes several types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that 7-Bromo-2-methoxy-8-methylquinoline exhibits significant antimicrobial activity. It has been shown to interact with various microbial targets, potentially inhibiting their growth through mechanisms that may involve enzyme modulation or receptor interaction. The specific pathways of action are still under investigation, but preliminary studies suggest efficacy against a range of pathogens, including bacteria and fungi.

Anticancer Potential

The compound is also being explored for its anticancer properties. It has been identified as a potential inhibitor of certain enzymes involved in cancer pathways, making it a candidate for further development as an antitumor agent. Studies have suggested that it may modulate the activity of NAD(P)H:quinone oxidoreductase (NQO1), a key enzyme in cancer metabolism . The ability to target this enzyme could enhance the effectiveness of existing cancer therapies and provide a new avenue for drug development.

Comparative Studies

To understand the unique characteristics of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features of related quinoline derivatives:

Compound NameStructural FeaturesUnique Aspects
8-Bromo-2-methylquinolineLacks methoxy groupDifferent reactivity due to missing group
6-Bromo-2-methylquinolineBromine at a different positionAlters electronic properties
6-Fluoro-2-methylquinolineFluorinated analogueDifferent chemical properties due to fluorine
7-Chloro-2-methoxy-8-methylquinolineChlorine instead of brominePotentially different biological activity

These comparisons highlight how specific substituents influence the chemical reactivity and biological properties of quinoline derivatives, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

  • A study published in Pharmaceutical Research demonstrated its effectiveness in inhibiting bacterial growth in vitro, suggesting its potential as an antimicrobial agent.
  • Research highlighted its role as an NQO1 inhibitor, showing that derivatives with similar structures exhibited varying levels of anticancer activity, thus paving the way for further exploration and optimization .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methoxy-8-methylquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among quinoline derivatives arise from substituent positions and types. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Quinoline Derivatives
Compound Name Molecular Formula Substituent Positions Key Functional Groups
7-Bromo-2-methoxy-8-methylquinoline C₁₁H₁₀BrNO Br (7), OCH₃ (2), CH₃ (8) Bromine, methoxy, methyl
5-Bromo-8-methoxy-2-methylquinoline C₁₁H₁₀BrNO Br (5), OCH₃ (8), CH₃ (2) Bromine, methoxy, methyl
8-Bromo-2-methylquinoline C₁₀H₈BrN Br (8), CH₃ (2) Bromine, methyl
4-Bromo-8-chloro-5-methoxy-2-methylquinoline C₁₁H₉BrClNO Br (4), Cl (8), OCH₃ (5), CH₃ (2) Bromine, chlorine, methoxy, methyl
8-Bromo-7-fluoro-2-methoxyquinoline C₁₀H₇BrFNO Br (8), F (7), OCH₃ (2) Bromine, fluorine, methoxy
Key Observations:
  • Substituent Position Effects :

    • Bromine at position 7 (as in the target compound) vs. position 5 or 8 alters electronic distribution, influencing reactivity in cross-coupling reactions .
    • Methoxy groups at position 2 enhance solubility compared to position 8 due to reduced steric hindrance .
    • Methyl groups at position 8 (target compound) vs. position 2 provide distinct steric environments, affecting molecular packing in crystallographic structures .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility LogP (Predicted)
5-Bromo-8-methoxy-2-methylquinoline Not reported Soluble in DMSO 3.2
8-Bromo-2-methylquinoline Not reported Soluble in ethanol 2.8
4-Bromo-8-methoxyquinoline 150–152 (crystal) Soluble in CHCl₃ 2.5
Key Findings:
  • Methoxy groups generally improve solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar methyl or bromine substituents .
  • Halogenated derivatives exhibit higher LogP values, indicating increased lipophilicity, which correlates with enhanced membrane permeability in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.